molecular formula C13H10O4 B8646145 4-oxo-6-phenyl-4H-pyran-3-yl acetate

4-oxo-6-phenyl-4H-pyran-3-yl acetate

Cat. No.: B8646145
M. Wt: 230.22 g/mol
InChI Key: JGQBWQADUYCZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-phenyl-4H-pyran-3-yl acetate (CAS 93669-74-0) is a chemical compound featuring the 4H-pyran scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 4H-pyran core is recognized as a privileged structure in natural products and pharmaceuticals, known for its diverse pharmacological potential . Pyran derivatives are extensively investigated for their biological activities, particularly in oncology and neurodegenerative diseases. Research indicates that 4H-pyran-based compounds can act as inhibitors of cyclin-dependent kinase 2 (CDK2), a validated target in cancer research, showing promising cytotoxic effects against human cancer cell lines such as HCT-116 colorectal carcinoma . Furthermore, the pyran scaffold is a key subunit in various neuroprotective agents being explored for complex conditions like Alzheimer's disease (AD) . These compounds are studied for their ability to address multiple pathological pathways, including oxidative stress and amyloid-beta plaque accumulation . This compound serves as a valuable synthetic intermediate and building block for researchers aiming to develop novel therapeutic candidates. It can be used to explore structure-activity relationships (SAR) and to create hybrid molecules for probing biological mechanisms . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(4-oxo-6-phenylpyran-3-yl) acetate

InChI

InChI=1S/C13H10O4/c1-9(14)17-13-8-16-12(7-11(13)15)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

JGQBWQADUYCZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Oxo-6-phenyl-4H-pyran-3-yl acetate has been investigated for its potential therapeutic properties, particularly in cancer treatment. Research has shown that derivatives of pyran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyran derivatives possess IC50 values comparable to established chemotherapeutic agents, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies have reported that pyran derivatives, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria . These findings suggest that the compound could be developed into new antimicrobial agents.

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various nucleophilic and electrophilic reactions allows chemists to modify its structure and develop new compounds with desired properties . This versatility is crucial in the field of drug discovery and development.

Case Study 1: Anticancer Activity

A notable study focused on synthesizing a series of pyran derivatives, including this compound, and evaluating their anticancer activity against human cancer cell lines. The results indicated that several synthesized compounds exhibited strong cytotoxic effects, with IC50 values significantly lower than those of conventional chemotherapeutics. This highlights the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various pyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that this compound demonstrated promising antibacterial activity, suggesting its potential application in treating bacterial infections .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityIC50 values comparable to established drugs; strong cytotoxic effects
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Organic SynthesisVersatile building block for complex molecule synthesis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyran Derivatives

Compound Name Key Substituents/Features Functional Groups Potential Applications
This compound Phenyl (C6), acetyloxy (C3), ketone (C4) Ester, ketone Drug intermediates, agrochemicals
6-Phenyloxane-2,4-dione Phenyl (C6), lactone ring Lactone, ketone Natural product synthesis
2-(4-Methoxyphenoxy)-6-methyl-3-oxo... benzoate Methoxyphenoxy (C2), methyl (C6), benzoate (C4) Ester, ether, ketone Crystallography studies
6-(1-Acetoxyethyl)-4-oxo-benzopyran-3-carbonitrile Acetoxyethyl (C6), cyano (C3), benzopyran core Ester, nitrile, ketone Fluorescent probes, pharmaceuticals
Glycoside derivative Glycosidic linkages, hydroxyl groups Hydroxyl, glycoside, ketone Antioxidant or anti-inflammatory agents

Key Insights:

Substituent Effects on Reactivity and Stability: The acetyloxy group in this compound enhances hydrolytic stability compared to the labile lactone ring in 6-phenyloxane-2,4-dione . However, it may be less stable than the benzoate ester in the compound from , which features bulkier aromatic substituents that resist enzymatic degradation .

Structural Modifications and Bioactivity :

  • The benzopyran core in ’s compound confers extended π-conjugation, which could enhance fluorescence properties or receptor-binding affinity compared to simpler pyran systems .
  • Glycosidic derivatives () exhibit improved water solubility due to hydroxyl groups, making them suitable for biological applications, whereas this compound’s lipophilic phenyl and acetate groups may favor membrane permeability .

Synthetic Accessibility :

  • While 6-phenyloxane-2,4-dione is synthesized via a one-pot condensation , the introduction of the acetyloxy group in this compound likely requires additional steps (e.g., acetylation of a hydroxyl precursor).

Research Findings and Implications

  • Crystallographic Studies : The compound in was characterized by single-crystal X-ray diffraction, revealing planar pyran rings and intermolecular hydrogen bonding involving the benzoate group . Similar analyses for this compound could elucidate its solid-state packing and stability.
  • Pharmacological Potential: Fluorinated pyran derivatives (e.g., ’s patented compounds) highlight the role of halogen substituents in enhancing bioavailability and metabolic stability . While this compound lacks halogens, its phenyl group may contribute to hydrophobic interactions in drug-receptor binding.

Q & A

Q. What are the key considerations for synthesizing 4-oxo-6-phenyl-4H-pyran-3-yl acetate, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis of this compound typically involves cyclocondensation of diketones with aldehydes or esterification of preformed pyran derivatives. To control regioselectivity:
  • Use catalysts like p-toluenesulfonic acid (PTSA) to favor the formation of the 4-oxo pyran core .
  • Protect the 3-hydroxyl group during esterification to avoid side reactions .
  • Monitor reaction progress via TLC or HPLC, as competing pathways (e.g., keto-enol tautomerism) may lead to byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :
  • 1H/13C NMR : The acetate methyl group typically appears as a singlet at ~2.1–2.3 ppm (1H) and ~20–22 ppm (13C). Aromatic protons from the phenyl group resonate at 7.3–7.5 ppm .
  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and lactone C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragment patterns (e.g., loss of acetate via m/z 60). Cross-reference with computational predictions (e.g., ACD/Labs Percepta) .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities. Compare retention times with standards .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis of the acetate group via pH-dependent LC-MS analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent interactions. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Machine Learning : Train models on existing pyran synthesis data to predict optimal catalysts (e.g., Lewis acids vs. Brønsted acids) .

Q. How can researchers resolve contradictions in reported spectral data or crystallographic parameters for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software) to resolve ambiguities in peak assignments .
  • Single-Crystal XRD : If available, resolve discrepancies in bond lengths/angles by re-determining the crystal structure (e.g., using synchrotron radiation for high-resolution data) .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the phenyl group) that may cause spectral variability .

Q. What experimental design strategies are recommended for optimizing reaction yields and minimizing byproducts?

  • Methodological Answer :
  • Factorial Design : Use a 2^k factorial approach to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ design reduces trial counts while identifying interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., Arrhenius dependence on temperature) .
  • DoE Software : Leverage tools like JMP or Minitab to automate analysis and generate contour plots for yield optimization .

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